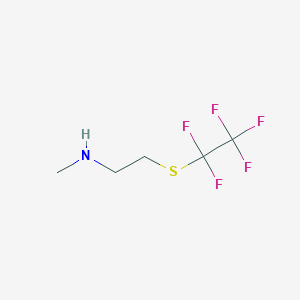

Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a chemical compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to carbon atoms. The unique properties of fluorine, such as its high electronegativity and small atomic radius, impart distinctive characteristics to organofluorine compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine typically involves the reaction of a suitable amine precursor with a pentafluoroethylsulfanyl reagent. One common method involves the nucleophilic substitution reaction where the amine group attacks the electrophilic carbon of the pentafluoroethylsulfanyl compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the sulfide.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine

- Methyl-(2-difluoromethylsulfanyl-ethyl)-amine

- Methyl-(2-chloromethylsulfanyl-ethyl)-amine

Uniqueness

Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is unique due to the presence of five fluorine atoms in the pentafluoroethylsulfanyl group. This high degree of fluorination imparts exceptional chemical stability and resistance to metabolic degradation, making it particularly valuable in applications where durability and longevity are essential.

Biological Activity

Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl group attached to a 2-pentafluoroethylsulfanyl-ethyl moiety. The presence of the pentafluoroethyl group contributes to its lipophilicity and may influence its interaction with biological targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of methylamines can significantly affect their biological activity. For instance, the presence of a primary amine is essential for activity, as demonstrated in studies where N-dimethylation abolished inhibitory effects on phosphorylation events in cancer cells .

Anticancer Potential

Preliminary data suggest that compounds with similar structures exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For example, analogs have shown the ability to reduce phosphorylation of Rsk1 and ERK1/2 in human leukemia cells, indicating potential as therapeutic agents against malignancies .

Table 1: Biological Activity Summary

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer activity | Inhibition of ERK pathway |

| Similar methylamines | Inhibition of Rsk1 phosphorylation | Modulation of MAPK signaling |

Case Studies

- Leukemia Cell Studies : In vitro studies on leukemia cell lines demonstrated that certain methylamine derivatives could inhibit cell proliferation without affecting overall cell viability. This suggests a targeted mechanism that spares normal cells while attacking cancerous ones .

- Ovarian Cancer Models : Further investigations into ovarian cancer cell lines revealed that these compounds could effectively inhibit signaling pathways activated by growth factors, leading to reduced tumor growth rates .

- Thermal Stability Assessments : Research into the thermal stability of ionic liquids related to this compound indicated favorable properties for potential applications in drug formulation and delivery systems, enhancing its utility in medicinal chemistry .

Properties

Molecular Formula |

C5H8F5NS |

|---|---|

Molecular Weight |

209.18 g/mol |

IUPAC Name |

N-methyl-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |

InChI |

InChI=1S/C5H8F5NS/c1-11-2-3-12-5(9,10)4(6,7)8/h11H,2-3H2,1H3 |

InChI Key |

HDFULCBGTAEWAV-UHFFFAOYSA-N |

Canonical SMILES |

CNCCSC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.